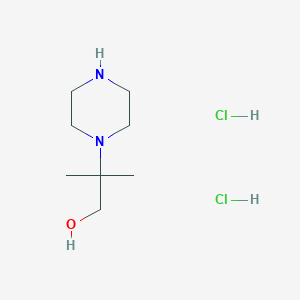![molecular formula C15H12F3NO2 B3340762 3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 870221-73-1](/img/structure/B3340762.png)
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
説明
“3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H12F3NO2 . The molecular weight is 295.26 .科学的研究の応用
Bactericidal Activity
A study by Zadrazilova et al. (2015) investigated the bactericidal properties of a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, including a compound similar to 3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. This research found that these compounds exhibit potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), with rapid, concentration-dependent bactericidal impacts, particularly effective at higher concentrations (Zadrazilova et al., 2015).
Metabolism in Chronic Myelogenous Leukemia
Gong et al. (2010) studied flumatinib, a compound structurally related to this compound, in chronic myelogenous leukemia (CML) patients. The research identified the main metabolic pathways of flumatinib in humans, noting that the trifluoromethyl group influences the metabolism, particularly in amide bond cleavage (Gong et al., 2010).
Structural Analysis and Antioxidant Properties
Demir et al. (2015) analyzed the structure of a novel compound closely related to this compound. This study employed X-ray diffraction, IR spectroscopy, and quantum chemical computation to investigate the molecular structure and antioxidant properties of the compound (Demir et al., 2015).
Applications in Polymer Science
Liu et al. (2002) synthesized new aromatic diamines, including those with a trifluoromethyl group, for use in creating polyimides. These compounds demonstrated good solubility in organic solvents and were found to be useful in forming transparent, thermally stable films (Liu et al., 2002).
Antihyperglycemic Agents
Nomura et al. (1999) discovered a compound structurally similar to this compound with significant antihyperglycemic properties. This compound, known as KRP-297, was identified as a potential treatment for diabetes mellitus (Nomura et al., 1999).
Antipathogenic and Antibiofilm Properties
Limban et al. (2011) synthesized acylthioureas, including derivatives with trifluoromethyl groups, and tested them for antipathogenic activity. These compounds showed significant effects against bacteria known for biofilm formation, demonstrating potential as novel antimicrobial agents (Limban et al., 2011).
作用機序
Target of Action
The primary target of 3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is related to its potential as a multi-target antidiabetic agent . The compound has shown encouraging results against all in vitro antidiabetic targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that contribute to its antidiabetic effects .
Biochemical Pathways
Given its potential as an antidiabetic agent, it may be involved in pathways related to glucose metabolism and insulin signaling .
Result of Action
Its potential as an antidiabetic agent suggests that it may have effects on blood glucose levels and insulin sensitivity .
生化学分析
Biochemical Properties
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in serotonin levels, which has various physiological implications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tryptophan hydroxylase can lead to altered serotonin signaling pathways . This can impact various cellular processes, including mood regulation, sleep, and appetite. Additionally, changes in gene expression related to serotonin synthesis can further influence cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tryptophan hydroxylase, inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan to serotonin, leading to decreased serotonin levels. Additionally, the compound may influence other molecular pathways by interacting with different proteins and enzymes, thereby modulating their activity and affecting downstream processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products and their impact on cellular function over extended periods require further investigation. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of the compound have been associated with toxic effects, including alterations in serotonin levels and related physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways include its conversion to different metabolites, which can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.
特性
IUPAC Name |
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9-5-6-10(7-13(9)20)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYBCOTAXOHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one](/img/structure/B3340680.png)
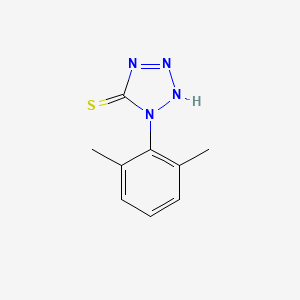


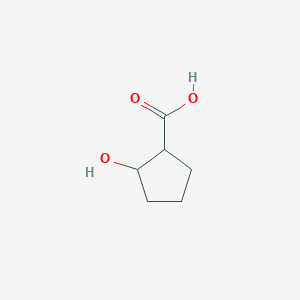
![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)
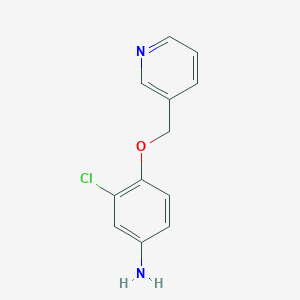
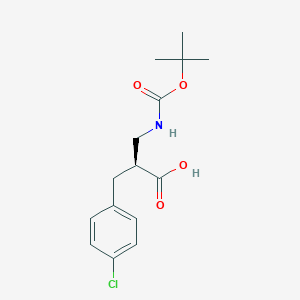

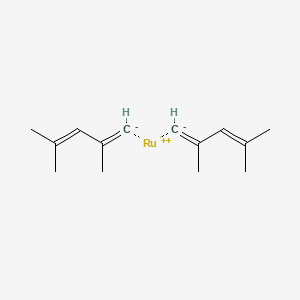
![4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B3340744.png)
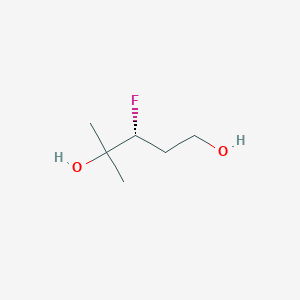
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)
